molecular formula C2H2N4O3 B12351150 5-Nitro-1,2,4-triazolin-3-one

5-Nitro-1,2,4-triazolin-3-one

Cat. No.: B12351150
M. Wt: 130.06 g/mol
InChI Key: RPTPNBANJWZYGR-UHFFFAOYSA-N
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Description

5-Nitro-1,2,4-triazolin-3-one is a heterocyclic compound known for its high energy density and stability. It is a derivative of triazolone and contains a nitro group, which contributes to its energetic properties. This compound is of significant interest in both commercial and scientific fields due to its reduced sensitivity and better thermal stability compared to other energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,4-triazolin-3-one typically involves the nitration of 1,2,4-triazolin-3-one. One common method includes the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the formation of the desired nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of waste acids in the nitration process has been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,2,4-triazolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitro-1,2,4-triazolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Nitro-1,2,4-triazolin-3-one exerts its effects involves the interaction of its nitro group with molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of enzyme activities and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness of 5-Nitro-1,2,4-triazolin-3-one: Compared to these compounds, this compound offers a balance between high energy density and reduced sensitivity. Its thermal stability and insensitivity to external forces make it a safer alternative for various applications .

Properties

Molecular Formula

C2H2N4O3

Molecular Weight

130.06 g/mol

IUPAC Name

3-nitro-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h1H,(H,3,7)

InChI Key

RPTPNBANJWZYGR-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=O)N=N1)[N+](=O)[O-]

Origin of Product

United States

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